molecular formula C8H20N2O B8713071 2-[(4-Amino-butyl)-ethyl-amino]-ethanol

2-[(4-Amino-butyl)-ethyl-amino]-ethanol

Cat. No.: B8713071
M. Wt: 160.26 g/mol
InChI Key: DHOAULZWDZCSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Amino-butyl)-ethyl-amino]-ethanol is an amino alcohol characterized by a hydroxyethyl group (-CH₂CH₂OH) linked to a branched amine structure: an ethyl group and a 4-aminobutyl chain. Amino alcohols generally exhibit amphiphilic behavior due to their polar hydroxyl/amine groups and non-polar alkyl chains, making them valuable in pharmaceuticals, surfactants, and chemical synthesis .

Properties

Molecular Formula

C8H20N2O

Molecular Weight

160.26 g/mol

IUPAC Name

2-[4-aminobutyl(ethyl)amino]ethanol

InChI

InChI=1S/C8H20N2O/c1-2-10(7-8-11)6-4-3-5-9/h11H,2-9H2,1H3

InChI Key

DHOAULZWDZCSFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCN)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key analogs and their structural differences:

Compound Substituents Key Functional Groups Molecular Formula (MW)
2-[(4-Amino-butyl)-ethyl-amino]-ethanol Ethyl, 4-aminobutyl -NH₂, -OH, -CH₂CH₂OH C₈H₂₀N₂O (160.26 g/mol)*
2-(Ethyl-amino)-ethanol Ethyl -NHCH₂CH₃, -OH C₄H₁₁NO (89.14 g/mol)
2-(Benzyl-amino)-ethanol Benzyl (aromatic) -NHCH₂C₆H₅, -OH C₉H₁₃NO (151.21 g/mol)
2-[(4-Methoxybenzyl)amino]ethanol 4-Methoxybenzyl -NHCH₂C₆H₄OCH₃, -OH C₁₀H₁₅NO₂ (181.23 g/mol)
2-[(4-Aminophenyl)ethyl-amino]-ethanol Ethyl, 4-aminophenyl (aromatic) -NHCH₂CH₃, -C₆H₄NH₂, -OH C₁₀H₁₇N₃O (195.27 g/mol)

*Estimated based on analogs.

Key Observations :

  • The 4-aminobutyl chain in the target compound introduces a longer aliphatic amine compared to ethyl or benzyl groups, likely enhancing hydrophobicity and steric effects .
  • Aromatic substituents (e.g., benzyl, 4-methoxybenzyl) increase molecular weight and may alter electronic properties (e.g., resonance effects) .

Thermodynamic Properties

Vaporization enthalpy (ΔₗᴳHₘ° at 298.15 K) comparisons:

Compound ΔₗᴳHₘ° (kJ/mol) Methodology
2-(Ethyl-amino)-ethanol 60.8 ± 0.2 Transpiration method
2-(n-Propyl-amino)-ethanol 64.9 ± 0.3 CH₂ group contribution model
2-(Benzyl-amino)-ethanol 84.5 ± 0.4 Transpiration method
This compound (predicted) ~70–75* Extrapolation from CH₂ contributions

*Predicted using the "centerpiece" approach: Each additional CH₂ group increases ΔₗᴳHₘ° by ~4–5 kJ/mol . The 4-aminobutyl chain (three CH₂ units beyond ethyl) suggests a value ~12–15 kJ/mol higher than 2-(ethyl-amino)-ethanol.

Implications :

  • Longer alkyl chains (e.g., butyl vs. ethyl) raise vaporization enthalpies due to increased van der Waals interactions .
  • Aromatic groups (e.g., benzyl) further elevate ΔₗᴳHₘ° via π-π stacking and higher molecular rigidity .

Physical Properties

Property This compound (Predicted) 2-(Ethyl-amino)-ethanol 2-(Benzyl-amino)-ethanol
Boiling Point ~200–220°C* 169–171°C 250–255°C
Solubility in Water Moderate (decreasing with butyl chain) High Low
LogP (Octanol-Water) ~0.5–1.0* -0.67 1.2

*Estimated based on alkyl chain length and polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.